![molecular formula C17H22N4O2 B2355600 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol CAS No. 866135-56-0](/img/structure/B2355600.png)
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol, commonly known as ‘PAPP,’ is a drug with a unique chemical structure. It has a molecular formula of C17H22N4O2 and an average mass of 314.382 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as PAPP, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of PAPP consists of a piperazine ring attached to a pyrimidine ring and a phenoxy group . The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
PAPP is part of a larger class of compounds known as pyrimidines, which have been shown to exhibit a range of pharmacological effects . The synthesis of these compounds often involves reactions such as cyclization, the Ugi reaction, and ring opening of aziridines .Applications De Recherche Scientifique
Triple Reuptake Inhibitors
This compound has been designed and synthesized as a potential triple reuptake inhibitor, which could simultaneously inhibit serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT). This application could have significant implications for the treatment of various psychiatric disorders, including depression and anxiety .
Pharmacokinetic Character Improvement
Another study mentions the design of novel scaffolds based on compounds like 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol to improve pharmacokinetic characters and activity . This suggests its use in enhancing the bioavailability and efficacy of pharmaceuticals.
Orientations Futures
Propriétés
IUPAC Name |
1-phenoxy-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-15(14-23-16-5-2-1-3-6-16)13-20-9-11-21(12-10-20)17-18-7-4-8-19-17/h1-8,15,22H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJTHLIHVKIGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

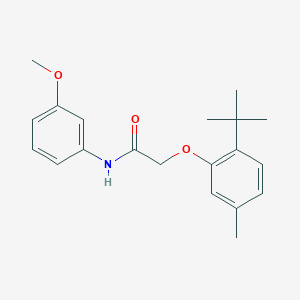
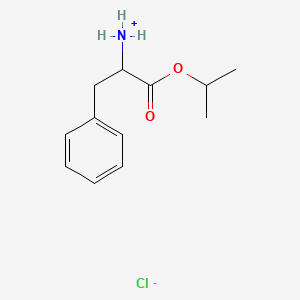

![2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355522.png)
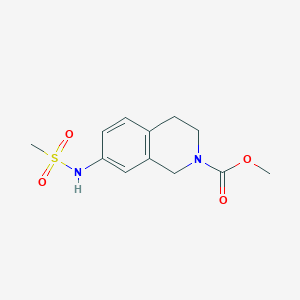
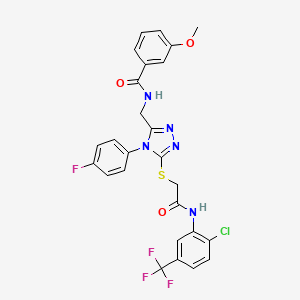
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2355527.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2355531.png)
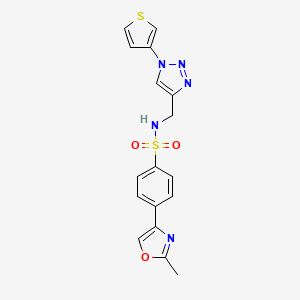
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2355533.png)
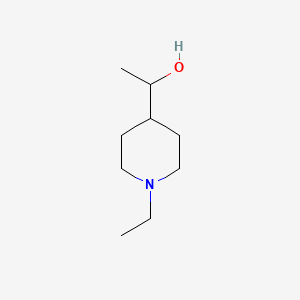
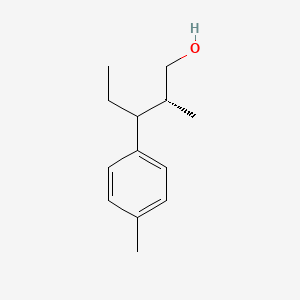
![(E)-2-Cyano-3-ethoxy-N-(3-ethoxyspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2355537.png)